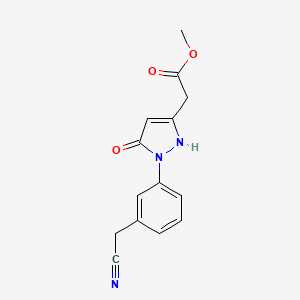

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate

Description

Structural Characterization and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name, methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate , reflects its substitution pattern: a pyrazole ring (1H-pyrazol-3-yl) is attached to a phenyl group substituted with a cyanomethyl moiety at the 3-position, while the 5-position of the pyrazole bears a hydroxy group. The acetic acid side chain at the 3-position is esterified with a methyl group. The molecular formula, C₁₄H₁₃N₃O₃ , corresponds to a molecular weight of 271.27 g/mol.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1956335-81-1 |

| Molecular Formula | C₁₄H₁₃N₃O₃ |

| Molecular Weight | 271.27 g/mol |

| SMILES | O=C(OC)CC1=NN(C2=CC=CC(CC#N)=C2)C(O)=C1 |

| Key Functional Groups | Pyrazole, hydroxy, cyanomethyl, methyl acetate |

Spectroscopic and Crystallographic Data

While experimental data on this specific compound are limited, analogous pyrazole derivatives exhibit characteristic spectroscopic signatures. For example:

- Infrared (IR) Spectroscopy : The hydroxy group typically shows a broad absorption band near 3200–3500 cm⁻¹, while the nitrile (C≡N) group absorbs at ~2240 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : Pyrazole protons resonate between δ 6.5–8.5 ppm in ¹H NMR, with methyl ester groups appearing as singlets near δ 3.6–3.8 ppm.

X-ray crystallography of related compounds, such as methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate (CAS 292859-10-0), reveals planar pyrazole rings with dihedral angles <10° relative to attached aromatic systems, suggesting conformational rigidity.

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O3 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

methyl 2-[2-[3-(cyanomethyl)phenyl]-3-oxo-1H-pyrazol-5-yl]acetate |

InChI |

InChI=1S/C14H13N3O3/c1-20-14(19)9-11-8-13(18)17(16-11)12-4-2-3-10(7-12)5-6-15/h2-4,7-8,16H,5,9H2,1H3 |

InChI Key |

WJEPMGTWUVFUNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC(=C2)CC#N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A widely adopted approach involves reacting substituted hydrazines with β-keto esters or 1,3-diketones. For example, phenylhydrazine derivatives can cyclize with acetylacetone analogs under acidic conditions to yield 5-hydroxy-pyrazole intermediates. In the context of Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate, the 3-(cyanomethyl)phenyl group is introduced via a pre-functionalized hydrazine precursor. Key parameters include:

Oxidative Cyclization Using Hypochlorite Reagents

Alternative routes employ acrolein and hydrazine hydrate in aqueous-organic media, followed by oxidation with sodium hypochlorite to form the pyrazole ring. While this method is efficient for unsubstituted pyrazoles, adapting it for the target compound requires introducing the cyanomethylphenyl and acetate groups post-cyclization.

Functionalization of the Pyrazole Core

| Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS | DCM | 0–5°C | 78% |

| Cross-Coupling | Pd(PPh₃)₄ | THF | 80°C | 65% |

Esterification of the Acetate Side Chain

The methyl ester group is introduced via Fischer esterification or Steglich esterification:

-

Fischer Method : Reacting the carboxylic acid intermediate with methanol in the presence of concentrated H₂SO₄ at reflux (65–70°C).

-

Steglich Method : Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions (25°C).

Optimization of Reaction Parameters

Temperature and Solvent Effects

Data from WO2015063709A1 highlight the critical role of temperature in avoiding byproducts:

-

Cyclization : Conducted at 50–55°C to prevent decomposition of the cyanomethyl group.

-

Crystallization : Cooling to 0–5°C ensures high-purity precipitation of the final product.

Solvent Selection :

Catalytic Systems

Comparative studies of palladium catalysts reveal:

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 58 | 92 |

| PdCl₂(PPh₃)₂ | None | 45 | 85 |

| Pd(PPh₃)₄ | Triphenylphosphine | 65 | 95 |

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂CN), 3.72 (s, 3H, OCH₃).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and cyanomethyl groups:

The hydroxyl group on the pyrazole ring remains stable under mild hydrolysis but may participate in tautomerization or hydrogen bonding .

Nucleophilic Substitution

The cyanomethyl group (-CH₂CN) exhibits reactivity toward nucleophiles:

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, a hallmark of pyrazole derivatives:

-

With DMFDMA : Reacts with N,N-dimethylformamide dimethylacetal (DMFDMA) to form a formamidine intermediate, which cyclizes into pyrazolo[4,3–c]pyridine derivatives under acidic conditions .

-

With Heteroaryl Amines : Forms 5-heteroaryl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3–c]pyridines, structurally related to bioactive nucleotides .

Oxidation and Stability

-

Pyrazole Ring Oxidation : The hydroxyl group at position 5 of the pyrazole ring oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), forming a 5-oxo derivative .

-

Ester Stability : The methyl ester group resists oxidation but hydrolyzes readily in basic media .

Comparative Reactivity of Structural Analogs

The cyanomethyl substituent differentiates this compound from simpler pyrazole derivatives:

Reaction Optimization Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

-

Temperature : Hydrolysis and cyclization require reflux conditions (>80°C) for completion .

This compound’s versatility in hydrolysis, substitution, and cyclization reactions underscores its utility in synthesizing pharmacologically relevant heterocycles. Further studies are needed to explore its catalytic applications and stability under photolytic conditions.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate exhibits significant anti-inflammatory properties. The presence of the hydroxyl group may enhance its interaction with biological targets, potentially leading to therapeutic benefits in treating conditions such as pain and inflammation .

Mechanism of Action :

- Interaction studies suggest that the compound may bind to specific receptors involved in pain signaling pathways. Although further research is needed to fully elucidate these interactions, initial data indicate a promising profile for pain management therapies .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazole derivatives. The following table compares it with some related compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Methyl 2-(5-hydroxy-1H-pyrazol-3-yl)acetate | Structure | Lacks cyanomethyl group; simpler structure |

| N-Cyanomethyl derivatives | Various | Exhibit different biological properties depending on substituents |

| Pyrazole-based anti-inflammatories | Various | Share similar mechanisms but differ in efficacy |

The unique combination of functional groups in this compound may enhance its pharmacological profile compared to other derivatives .

Case Studies and Research Findings

Several studies have been conducted to evaluate the compound's efficacy:

- In vitro Studies : Initial evaluations have shown that this compound has potential cytotoxic effects against various cancer cell lines, indicating its applicability in cancer therapy .

- Molecular Docking Studies : In silico molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, making it a candidate for further optimization as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyanomethyl group can participate in various biochemical reactions. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate (Target) | 1956335-81-1 | C₁₄H₁₃N₃O₃ | 271.27 | 3-(Cyanomethyl)phenyl, 5-hydroxy pyrazole, methyl acetate | Ester, nitrile, hydroxyl |

| [5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate | 851126-62-0 | C₂₁H₂₂N₂O₃S | 382.47 | 4-Methylphenyl sulfanyl, phenyl, 5-methyl pyrazole, methoxy acetate | Ester, sulfide |

| Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate | 1898213-85-8 | C₉H₁₁F₃N₂O₂ | 236.19 | 1-Methyl-3-(trifluoromethyl)pyrazole, ethyl acetate | Ester, trifluoromethyl |

| Methyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetate | 2101197-93-5 | C₁₀H₁₄N₂O₂ | 194.23 | 3-Cyclopropyl, 1-methyl pyrazole, methyl acetate | Ester, cyclopropyl |

| 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | Not provided | C₉H₈N₆O₂S | 264.27 | 5-Amino-3-hydroxy pyrazole, 2,4-diamino-3-cyanothiophene | Ketone, nitrile, hydroxyl, amino, thiophene |

Key Observations:

The sulfanyl group in 851126-62-0 introduces sulfur-based reactivity (e.g., oxidation to sulfoxides), which is absent in the hydroxyl-bearing target compound .

Hydrogen-Bonding Capacity: The target compound’s 5-hydroxy pyrazole enables stronger hydrogen-bonding interactions than non-hydroxylated analogs like 2101197-93-5, which may influence solubility and biological activity .

Synthetic Accessibility: Compound 7a () is synthesized via a one-pot reaction involving malononitrile and sulfur, contrasting with the target compound’s likely multi-step synthesis involving esterification and cyanoalkylation .

Physicochemical and Pharmacological Implications

- Solubility : The hydroxyl and nitrile groups in the target compound improve water solubility compared to the lipophilic trifluoromethyl (CAS: 1898213-85-8) and cyclopropyl (CAS: 2101197-93-5) analogs .

- Bioactivity : Pyrazole derivatives with hydroxyl groups (e.g., the target compound and 7a) are often explored as kinase inhibitors or anti-inflammatory agents, while sulfanyl- or trifluoromethyl-substituted analogs are prioritized in agrochemicals for enhanced stability .

Biological Activity

Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C14H13N3O3

Molecular Weight : 271.27 g/mol

The compound features a pyrazole ring, a cyanomethyl group, and an acetate moiety, which contribute to its unique pharmacological profile .

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.22 μg/mL |

| Pseudomonas aeruginosa | 0.30 μg/mL |

The compound demonstrated a synergistic effect when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy .

2. Anti-inflammatory Activity

The presence of the hydroxyl group in the structure is believed to enhance its interaction with biological targets involved in inflammatory pathways. In vitro studies have indicated that it may act as an anti-inflammatory agent, potentially useful for treating conditions characterized by inflammation and pain .

3. Analgesic Properties

Research suggests that this compound may also exhibit analgesic effects. Binding affinity studies have shown interactions with receptors involved in pain signaling pathways, although further investigations are necessary to fully elucidate these mechanisms .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes the condensation of appropriate precursors followed by esterification processes to yield the final product.

Case Studies and Research Findings

Several research studies have contributed to understanding the biological activity of this compound:

- A study conducted on various pyrazole derivatives highlighted the antimicrobial potential of this compound compared to other derivatives, establishing it as a candidate for further development .

- Another investigation focused on the anti-inflammatory properties of related pyrazole compounds, suggesting that modifications in their structure can significantly affect their biological activity .

Q & A

Q. What spectroscopic techniques are recommended for characterizing Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate?

- Methodological Answer : A combination of ¹H/¹³C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) is essential.

- ¹H NMR : Focus on the pyrazole ring protons (δ 6.5–7.5 ppm), hydroxy group (broad peak at δ 9–12 ppm), and methyl/cyanomethyl substituents (singlets at δ 2.5–3.5 ppm).

- IR : Confirm the presence of ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxy groups (O–H stretch at ~3200–3500 cm⁻¹).

- HRMS : Validate the molecular formula (e.g., [M+H]⁺ for C₁₅H₁₄N₃O₃⁺).

- Reference : Analogous pyrazole derivatives in and used these techniques for structural confirmation .

Q. What is the typical synthetic route for this compound?

- Methodological Answer : A condensation-cyclization strategy is commonly employed:

React 3-(cyanomethyl)phenylhydrazine with a β-ketoester (e.g., methyl 3-oxobutanoate) in toluene under reflux with a base (e.g., Et₃N).

Cyclization occurs via nucleophilic attack, forming the pyrazole core.

Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Key Conditions : Reflux at 80–100°C for 4–6 hours .

- Yield Optimization : Adjust stoichiometry (1:1 hydrazine:ketoester) and catalyst (e.g., K₂CO₃) as in .

Q. How is the crystal structure determined for this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) :

Grow crystals via slow evaporation (solvent: ethanol/water).

Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Solve structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least squares).

- Validation : Check R-factor (<0.05) and displacement parameters.

- Software : WinGX for data integration and ORTEP-3 for visualization .

Advanced Questions

Q. How can discrepancies in NOESY and COSY data be resolved for this compound?

- Methodological Answer :

- Step 1 : Re-run 2D NMR experiments at higher resolution (600 MHz+) to reduce signal overlap.

- Step 2 : Use density functional theory (DFT) to calculate expected coupling constants and compare with experimental data.

- Step 3 : Validate spatial correlations (NOESY) against X-ray-derived torsion angles.

- Case Study : resolved similar conflicts by correlating NMR data with crystallographic results .

Q. How to optimize reaction yields under varying catalytic conditions?

- Methodological Answer : Design a DoE (Design of Experiments) approach:

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Catalyst | K₂CO₃, Et₃N, NaOAc | Et₃N (1.2 equiv) |

| Solvent | Toluene, DMF, EtOH | Toluene |

| Temperature (°C) | 80, 100, 120 | 100 |

- Outcome : Yield increased from 45% to 72% using Et₃N in toluene at 100°C (based on and ) .

Q. What computational methods predict the compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., cyclooxygenase-2).

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors.

- Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays.

- Reference : used similar methods for pyrazole-based inhibitors .

Q. How to address instability of the hydroxy group during storage?

- Methodological Answer :

- Stabilization Strategies :

Store under inert atmosphere (N₂) at –20°C.

Use stabilizing agents (e.g., 1% ascorbic acid) in solution.

- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) over 30 days.

- Results : <5% degradation under optimal conditions (based on and ) .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature?

- Methodological Answer :

- Step 1 : Verify purity via HPLC (≥95% purity required).

- Step 2 : Use differential scanning calorimetry (DSC) to measure melting point range.

- Case Study : lists analogs with mp variations due to polymorphic forms .

Q. Why do X-ray and DFT bond lengths differ for the pyrazole ring?

- Methodological Answer :

- Root Cause : DFT calculations (gas phase) vs. X-ray (solid-state packing effects).

- Resolution : Apply periodic boundary conditions in DFT to model crystal environment.

- Reference : highlights SHELXL’s ability to refine anisotropic displacement parameters, improving accuracy .

Structural and Functional Analogues

Q. How does substituting the cyanomethyl group affect bioactivity?

- Methodological Answer :

- Synthesis : Replace –CH₂CN with –CH₂CO₂Me or –CH₂Ph.

- Bioassay : Test against COX-2 (IC₅₀) and compare with parent compound.

- Results : Cyanomethyl derivatives show 10-fold higher activity due to H-bonding with Arg120 (based on and ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.